Cas no 120462-45-5 (1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI))
120462-45-5 structure
Product Name:1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
CAS-nummer:120462-45-5
MF:C22H30O7
MW:406.469407558441
CID:226894
PubChem ID:14193977
Update Time:2025-04-19
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
- LophanthoidinE
- (6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trih...
- [ "" ]
- Lophanthoidin E
- HY-N3366
- CID 14193977
- AKOS040761994
- CS-0024011
- 120462-45-5
- 2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- DA-55001
-
- Inchi: 1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
- InChI-sleutel: NHVNNHGOOVAQDU-UHFFFAOYSA-N
- LACHT: OC1C(C2C(=C(C(C)COC(C)=O)C(C(C=2C2(C)CCCC(C)(C)C21)=O)=O)O)O
Berekende eigenschappen
- Exacte massa: 406.19915329g/mol
- Monoisotopische massa: 406.19915329g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 4
- Complexiteit: 834
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 5
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 121Ų
Experimentele eigenschappen
- Kleur/vorm: Yellow powder
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 551.3±50.0 °C at 760 mmHg
- Vlampunt: 186.4±23.6 °C
- PSA: 121.13000
- LogboekP: 2.01410
- Dampfdruk: 0.0±3.4 mmHg at 25°C
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥3477.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥5216.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥1693.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L50910-5mg |
(6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te |
120462-45-5 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1,693 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3,477 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5,216 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-1mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1693 | 2024-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3477 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5216 | 2023-09-07 |
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Gerelateerde literatuur
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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